molecular formula C7H10O5 B3054070 Dimethyl formylsuccinate CAS No. 58026-12-3

Dimethyl formylsuccinate

Cat. No. B3054070
CAS RN: 58026-12-3
M. Wt: 174.15 g/mol
InChI Key: RYFFRHSMYJVFER-UHFFFAOYSA-N
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Description

Dimethyl formylsuccinate is a chemical compound with the molecular formula C7H10O5 . It has a molecular weight of 174.151 Da and is used for scientific research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H10O5 . The linear formula of a related compound, diethyl 2-(diethoxymethyl)-3-formylsuccinate, is C14H24O7 .

Scientific Research Applications

Catalytic Applications

Dimethyl formylsuccinate, a chemical compound, finds use in various scientific research applications. One notable area is its role in catalytic processes. For instance, Kollár, Consiglio, and Pino (1987) demonstrated the use of dimethyl 2-(formylmethyl)butanedioate (a derivative of this compound) in asymmetric hydroformylation of unsaturated esters. This process involved a platinum catalyst and resulted in the synthesis of optically active esters with significant enantiomeric excess, showcasing its potential in stereoselective synthesis (Kollár, Consiglio, & Pino, 1987).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry and drug development, this compound derivatives have been explored. Lee (2010) discussed the discovery and development of natural product-derived chemotherapeutic agents, highlighting the role of various plant-derived compounds and their synthetic analogs in medicinal research. Among these, bevirimat (dimethyl succinyl betulinic acid), a derivative of this compound, was mentioned as a clinical trial candidate for treating AIDS, emphasizing the compound's significance in therapeutic applications (Lee, 2010).

Cellular and Molecular Biology

In cellular and molecular biology research, derivatives of this compound are used in various studies. For example, Colangelo, Guo, Connors, Kubota, Silvestro, and Hoffman (1992) utilized a derivative in the histoculture drug-response assay, which correlates with drug response in human tumors. This application is crucial for predicting positive and negative responses to drugs, offering a valuable tool in cancer research (Colangelo et al., 1992).

Safety and Hazards

The safety data sheet for N,N-Dimethylformamide, a related compound, indicates that it is a flammable liquid and vapor. It may cause serious eye irritation, respiratory irritation, drowsiness, or dizziness. It may damage the unborn child, cause cancer, and is harmful in contact with skin or if inhaled .

Mechanism of Action

Target of Action

Dimethyl formylsuccinate, also known as dimethyl 2-formylsuccinate, is primarily targeted towards endothelial cells . It is an ester from the Krebs cycle intermediate fumarate . This drug is currently used for the treatment of psoriasis and multiple sclerosis .

Mode of Action

The mode of action of this compound involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Biochemical Pathways

This compound affects several biochemical pathways. It alters the energetic metabolism of endothelial cells in vitro and in vivo through an unknown mechanism . Six potential mechanisms for reducing the dimethyl disulfide (DMDS) bridge through electron and proton capture were explored . Thermodynamic and kinetic analyses elucidated the sequence of proton and electron addition .

Pharmacokinetics

A better understanding of its mechanism will allow for the development of assays to monitor its clinical efficacy and safety in patients .

Result of Action

CD8+ T-cells are the most profoundly affected, but reduction also occurs in the CD4+ population, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets, creating a bias toward more anti-inflammatory Th2 and regulatory subsets . Similarly, B-lymphocyte, myeloid, and natural killer populations are also shifted toward a more anti-inflammatory state .

Action Environment

The impact of this compound directly within the central nervous system (CNS) of patients remains largely unknown . In vitro and animal models demonstrate a role for this compound within the cns in promoting neuronal survival in an nrf2 pathway-dependent manner .

properties

IUPAC Name

dimethyl 2-formylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-11-6(9)3-5(4-8)7(10)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFFRHSMYJVFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973610
Record name Dimethyl 2-formylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58026-12-3
Record name 1,4-Dimethyl 2-formylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58026-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl formylsuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058026123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-formylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl formylsuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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